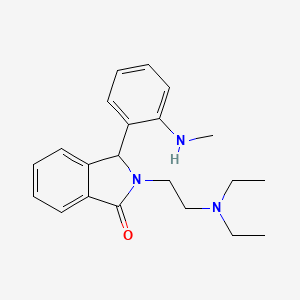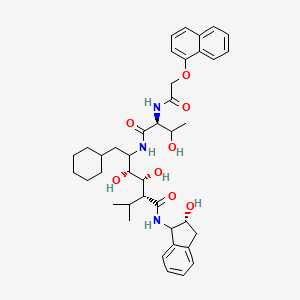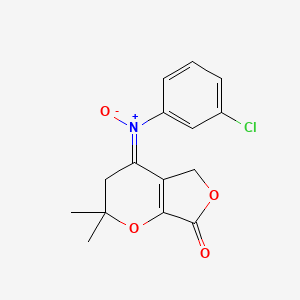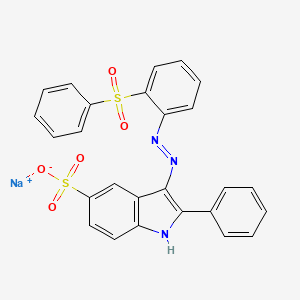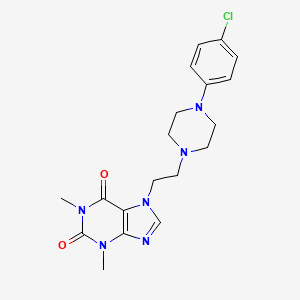![molecular formula C22H29NO6 B12766187 3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[3.2.1]octane;(E)-but-2-enedioic acid CAS No. 84509-24-0](/img/structure/B12766187.png)
3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[3.2.1]octane;(E)-but-2-enedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[321]octane;(E)-but-2-enedioic acid is a complex organic compound featuring a bicyclic structure with both oxygen and nitrogen heteroatoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[3.2.1]octane typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of this compound . This process often involves the use of cyclic azomethine ylides in 1,3-dipolar cycloadditions, catalyzed by a combination of rhodium (II) complexes and chiral Lewis acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the laboratory procedures.
Analyse Des Réactions Chimiques
Types of Reactions
3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs of the original compound.
Applications De Recherche Scientifique
3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[3.2.1]octane has several scientific research applications:
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of 3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating biological pathways . The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-azabicyclo[3.2.1]octane: This compound shares the bicyclic core but lacks the benzyl and cyclohexyl substituents.
2-azabicyclo[3.2.1]octane: Another similar compound with a different nitrogen positioning, used in drug discovery.
Uniqueness
What sets 3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[3.2.1]octane apart is its combination of benzyl and cyclohexyl groups, which confer unique steric and electronic properties. These features make it particularly useful in applications requiring high specificity and stability.
Propriétés
Numéro CAS |
84509-24-0 |
|---|---|
Formule moléculaire |
C22H29NO6 |
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[3.2.1]octane;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C18H25NO2.C4H4O4/c1-3-7-15(8-4-1)11-19-12-17-13-20-18(14-19,21-17)16-9-5-2-6-10-16;5-3(6)1-2-4(7)8/h1,3-4,7-8,16-17H,2,5-6,9-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
TXLSMKZMMURDHF-WLHGVMLRSA-N |
SMILES isomérique |
C1CCC(CC1)C23CN(CC(O2)CO3)CC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C1CCC(CC1)C23CN(CC(O2)CO3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


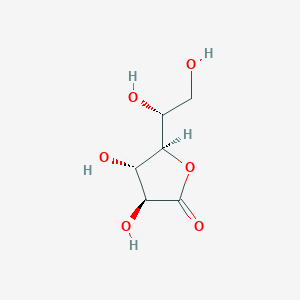
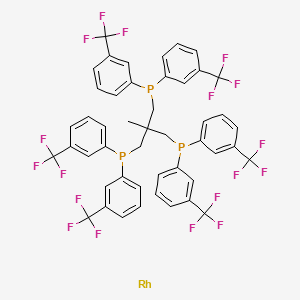
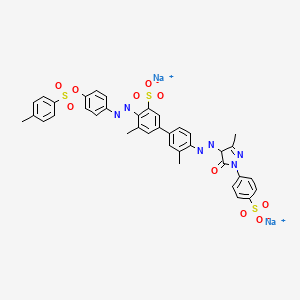
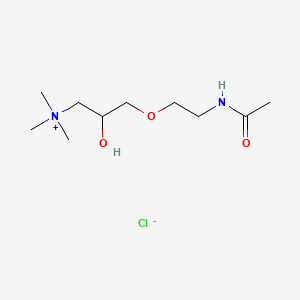
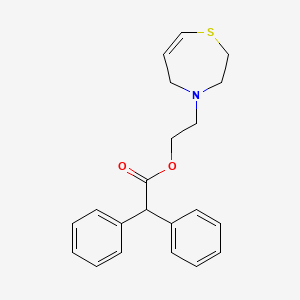
![[(4,6-Diamino-1,3,5-triazin-2-YL)(methoxymethyl)amino]methyl octadecanoate](/img/structure/B12766127.png)
